molecular formula C19H25N3O5 B11468407 Ethyl 4-(2-methoxyphenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2-methoxyphenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11468407
M. Wt: 375.4 g/mol
InChI Key: YKUWMZBSNVPCOP-UHFFFAOYSA-N
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Description

ETHYL 4-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a versatile scaffold in medicinal chemistry due to its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with an appropriate aldehyde and urea under acidic or basic conditions to form the tetrahydropyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: can be compared with other tetrahydropyrimidine derivatives, such as:

Uniqueness

The uniqueness of ETHYL 4-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific structural features, which confer distinct biological activity and chemical reactivity. Its combination of a tetrahydropyrimidine core with a morpholine moiety makes it a valuable compound for various applications.

Properties

Molecular Formula

C19H25N3O5

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-6-(morpholin-4-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H25N3O5/c1-3-27-18(23)16-14(12-22-8-10-26-11-9-22)20-19(24)21-17(16)13-6-4-5-7-15(13)25-2/h4-7,17H,3,8-12H2,1-2H3,(H2,20,21,24)

InChI Key

YKUWMZBSNVPCOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CN3CCOCC3

Origin of Product

United States

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